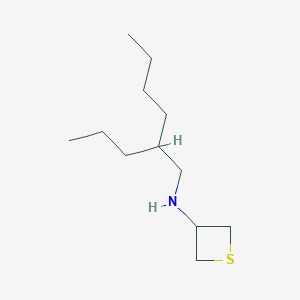

N-(2-Propylhexyl)thietan-3-amine

Description

Properties

Molecular Formula |

C12H25NS |

|---|---|

Molecular Weight |

215.40 g/mol |

IUPAC Name |

N-(2-propylhexyl)thietan-3-amine |

InChI |

InChI=1S/C12H25NS/c1-3-5-7-11(6-4-2)8-13-12-9-14-10-12/h11-13H,3-10H2,1-2H3 |

InChI Key |

DZBZNLMELYBCGP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CCC)CNC1CSC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Propylhexyl)thietan-3-amine typically involves the reaction of a thietane derivative with a suitable amine. One common method is the nucleophilic substitution reaction where a thietane moiety is introduced to a propylhexylamine under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated reactors and precise control of reaction parameters are key aspects of industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: N-(2-Propylhexyl)thietan-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thietane ring to a more saturated form.

Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under mild conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.

Substitution: Reagents like alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH) are used.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Saturated thietane derivatives.

Substitution: Various substituted thietane derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Propylhexyl)thietan-3-amine is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of N-(2-Propylhexyl)thietan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their properties are summarized below:

Key Observations :

- Thietane vs. Thiophene Rings : Compounds like N,N-dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine (thiophene-containing) exhibit planar aromatic systems, enabling π-π stacking interactions, whereas thietane rings introduce steric strain and sulfur-based reactivity .

- Substituent Effects : The 2-propylhexyl group in the target compound likely enhances lipophilicity compared to shorter chains (e.g., allyloxy or methylthio groups in analogs). This could influence solubility and membrane permeability .

- Synthetic Accessibility : Thietan-3-amine derivatives are synthesized via nucleophilic substitution (e.g., using sodium hydride and fluorinated aryl reagents) or coupling reactions (e.g., ynamide-mediated methods for thioamide derivatives) .

Physicochemical Properties

- Purity and Stability : N-(2-(Allyloxy)propyl)thietan-3-amine is commercially available at 98% purity, suggesting robust synthetic protocols, while N-(2-Methyl-3-(methylthio)propyl)thietan-3-amine is temporarily unavailable, possibly due to challenges in large-scale production .

- Price : The allyloxy derivative is priced at 2,947 RMB/g, reflecting its specialized synthesis and demand .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.